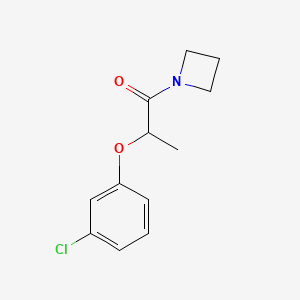
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide, also known as EFLEA, is a synthetic compound that belongs to the class of oxolane carboxamides. This compound has gained significant attention in scientific research due to its potential pharmacological properties. EFLEA has been reported to exhibit antitumor, anti-inflammatory, and analgesic effects in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in various cellular processes such as cell proliferation and differentiation. Inhibition of HDAC activity by N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may lead to changes in gene expression and subsequent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to exhibit antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the migration and invasion of cancer cells. In animal models of inflammation and pain, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease pain behavior. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects in preclinical studies. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has a low toxicity profile and has been well-tolerated in animal studies. However, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide also has some limitations for use in lab experiments. The compound has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide is not fully understood, which may make it difficult to interpret the results of some experiments.
Direcciones Futuras
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has shown promising results in preclinical studies and may have potential as a therapeutic agent for various diseases. Future research directions for N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide may include further studies of its antitumor and anti-inflammatory effects in animal models and clinical trials. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research may also be needed to fully understand the mechanism of action of N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide and to optimize its pharmacological properties.
Métodos De Síntesis
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form N-ethyl-4-fluoroaniline oxalate. The oxalate is then reacted with sodium hydride to form the corresponding oxalate anion. The anion is then reacted with ethyl bromide to form the final product, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential pharmacological properties in various scientific research applications. The compound has been shown to exhibit antitumor effects in vitro and in vivo models of cancer. N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has also been reported to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-15(11-7-5-10(14)6-8-11)13(16)12-4-3-9-17-12/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCYNGDOCRTEIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(4-fluorophenyl)oxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)
